(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that features a thiophene ring, an oxadiazole ring, and an amine group
Mechanism of Action
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological effects . For instance, some thiophene derivatives have shown properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The thiophene ring can be introduced through a cross-coupling reaction, and the amine group can be added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene sulfoxides and thiophene sulfones share the thiophene ring structure.
Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and its derivatives share the oxadiazole ring structure.
Amines: Compounds such as aniline and its derivatives share the amine functional group.
Uniqueness
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the combination of the thiophene, oxadiazole, and amine groups in a single molecule. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(10-11-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBOZIGLOZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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